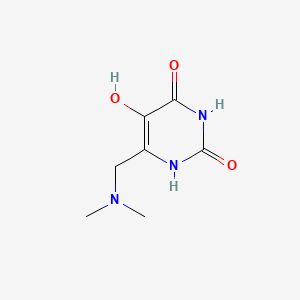
2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid is a chemical compound with the molecular formula C12H12N2O3. This compound features a pyrazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms. The presence of a benzyl group and a hydroxy group on the pyrazole ring, along with an acetic acid moiety, makes this compound interesting for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid typically involves the reaction of benzylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. This intermediate is then subjected to further reactions to introduce the hydroxy group and the acetic acid moiety. The reaction conditions often include refluxing in solvents like ethanol or acetic acid, with catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide in an organic solvent such as dichloromethane.
Major Products Formed
Oxidation: Formation of 2-(1-Benzyl-5-oxo-1H-pyrazol-4-yl)acetic acid.
Reduction: Formation of 2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)ethanol.
Substitution: Formation of various substituted pyrazole derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for its interactions with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mecanismo De Acción
The mechanism of action of 2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid involves its interaction with specific molecular targets in biological systems. The hydroxy group and the acetic acid moiety can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity or modulating receptor functions. The benzyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
2-(1-Benzyl-1H-pyrazol-4-yl)acetic acid: Lacks the hydroxy group, which may affect its biological activity and solubility.
2-(1-Benzyl-5-methyl-1H-pyrazol-4-yl)acetic acid: Contains a methyl group instead of a hydroxy group, potentially altering its reactivity and interactions with biological targets.
2-(1-Benzyl-5-chloro-1H-pyrazol-4-yl)acetic acid: The presence of a chloro group can significantly change its chemical properties and biological activity.
Uniqueness
2-(1-Benzyl-5-hydroxy-1H-pyrazol-4-yl)acetic acid is unique due to the presence of both a hydroxy group and an acetic acid moiety on the pyrazole ring. This combination of functional groups allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for research and development in various fields .
Propiedades
Fórmula molecular |
C12H12N2O3 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
2-(2-benzyl-3-oxo-1H-pyrazol-4-yl)acetic acid |
InChI |
InChI=1S/C12H12N2O3/c15-11(16)6-10-7-13-14(12(10)17)8-9-4-2-1-3-5-9/h1-5,7,13H,6,8H2,(H,15,16) |
Clave InChI |
QUCZFXJWKQVZQZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CN2C(=O)C(=CN2)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



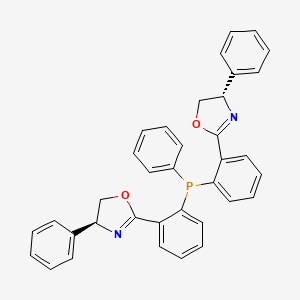
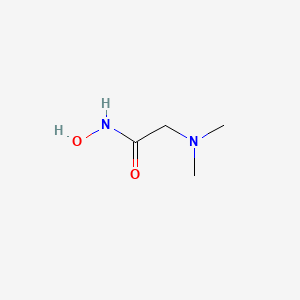
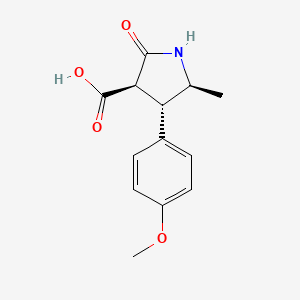
![2-(tert-Butoxycarbonyl)-6-thia-2-azaspiro[3.4]octane-8-carboxylic acid](/img/structure/B12934316.png)
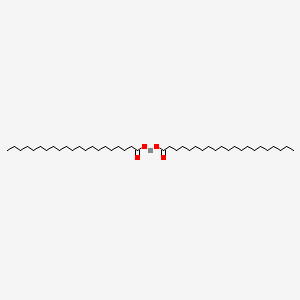

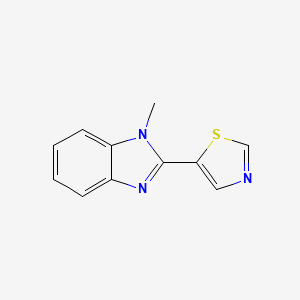
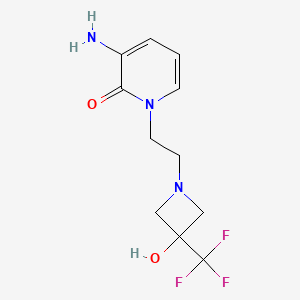
![N-(4-(4-Amino-6-ethylthieno[2,3-d]pyrimidin-5-yl)phenyl)benzamide](/img/structure/B12934343.png)
![4-[4-(Morpholin-4-yl)-6-(thiophen-2-yl)pyrimidin-2-yl]aniline](/img/structure/B12934356.png)

